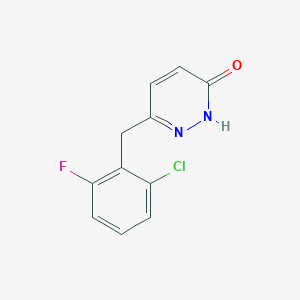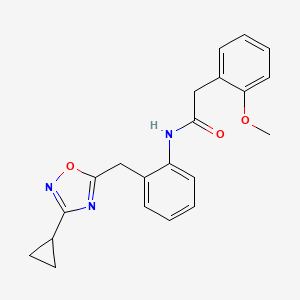![molecular formula C20H25N5O2 B2406356 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide CAS No. 2415601-90-8](/img/structure/B2406356.png)
4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and methoxyphenyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Applications De Recherche Scientifique
4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives, pyrimidine-based molecules, and methoxyphenyl-containing compounds. Examples include:
- Piperidine-1-carboxamide derivatives
- Pyrimidin-4-yl amines
- Methoxyphenyl-substituted compounds
Uniqueness
What sets 4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Propriétés
IUPAC Name |
4-[cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-4-2-3-15(13-18)23-20(26)24-11-8-17(9-12-24)25(16-5-6-16)19-7-10-21-14-22-19/h2-4,7,10,13-14,16-17H,5-6,8-9,11-12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGJJUOEHKRZKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2406275.png)
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)
![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)




![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
